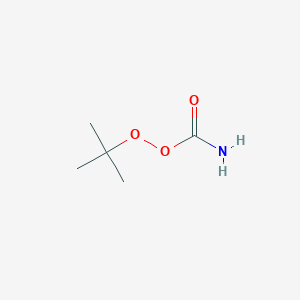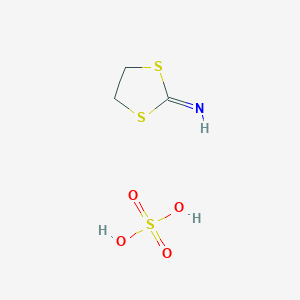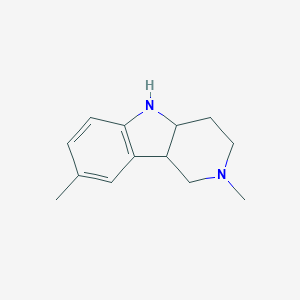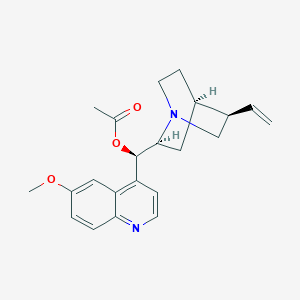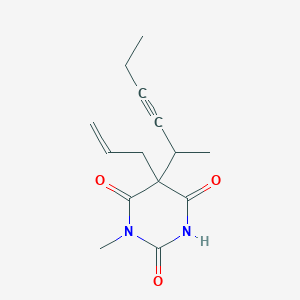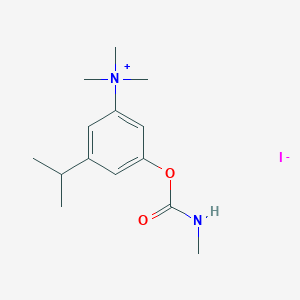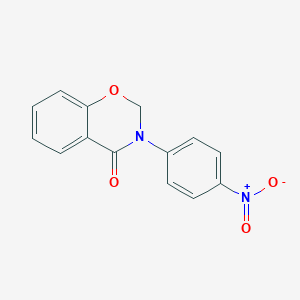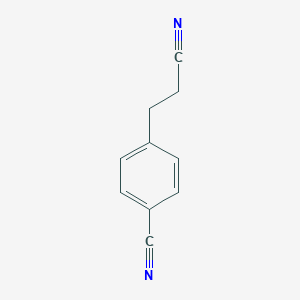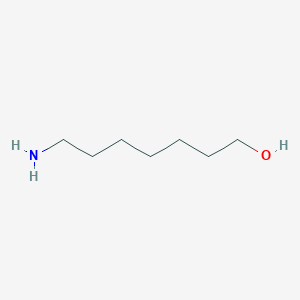
7-Amino-1-heptanol
Overview
Description
7-Amino-1-heptanol is a chemical compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a mono-isotopic mass of 131.131012 Da .
Molecular Structure Analysis
The molecular structure of 7-Amino-1-heptanol consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.9±0.1 g/cm3, a boiling point of 213.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis
7-Amino-1-heptanol has a density of 0.9±0.1 g/cm3, a boiling point of 213.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 145.3±3.0 cm3 .Scientific Research Applications
Application 1: Research on Cell Membrane Properties and Ionic Currents
- Summary of the Application: Heptanol has been used in research related to cell membrane properties and ionic currents. It has the ability to block gap junctions between cells .
- Results or Outcomes: The results of this application can provide valuable insights into the functioning of cell membranes and the role of ionic currents in cellular processes .
Application 2: Research on Mast Cell Signaling
- Summary of the Application: Heptanol has been used in research related to mast cell signaling. Specifically, it has been shown that short-term exposure to heptanol can reduce membrane thermal stability and dysregulate mast cell signaling .
- Methods of Application: In this research, cells were treated with heptanol, and changes in membrane properties and mast cell signaling were observed .
- Results or Outcomes: The study found that cells treated with heptanol exhibited increased lateral mobility and decreased internalization of the FcεRI. This did not affect the initial phosphorylation of the FcεRI-β chain and components of the SYK/LAT1/PLCγ1 signaling pathway after antigen activation. However, heptanol inhibited SAPK/JNK phosphorylation and effector functions such as calcium response, degranulation, and cytokine production .
Application 3: Industrial Solvent
- Summary of the Application: Due to its solubility in many organic solvents and low solubility in water, heptanol is often used as an industrial solvent in the production of other chemicals .
- Methods of Application: Heptanol is mixed with other chemicals in a controlled environment. Its ability to dissolve a wide range of substances makes it a valuable tool in chemical production .
- Results or Outcomes: The use of heptanol as a solvent can facilitate the production of a wide range of chemical products .
Application 4: Manufacturing
- Summary of the Application: In the manufacturing sector, heptanol serves as a raw material in the production of esters, which are used in a variety of applications, including the manufacture of plasticizers and in the fragrance industry .
- Methods of Application: Heptanol is used as a starting material in chemical reactions to produce esters. The specific methods of application can vary depending on the type of ester being produced .
- Results or Outcomes: The use of heptanol in manufacturing can result in the production of a variety of useful products, including plasticizers and fragrances .
Application 5: Membrane Fluidization
- Summary of the Application: Heptanol has been used in research related to membrane fluidization. It has been shown that short-term exposure to heptanol reduces membrane thermal stability and dysregulates mast cell signaling at multiple levels .
- Methods of Application: In this research, cells were treated with heptanol, and changes in membrane properties and mast cell signaling were observed .
- Results or Outcomes: The study found that cells treated with heptanol exhibited increased lateral mobility and decreased internalization of the FcεRI. However, this did not affect the initial phosphorylation of the FcεRI-β chain and components of the SYK/LAT1/PLCγ1 signaling pathway after antigen activation. In contrast, heptanol inhibited SAPK/JNK phosphorylation and effector functions such as calcium response, degranulation, and cytokine production .
Safety And Hazards
properties
IUPAC Name |
7-aminoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSXYQQYWMITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553270 | |
| Record name | 7-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-heptanol | |
CAS RN |
19243-04-0 | |
| Record name | 7-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

